5-Ethoxyindole
Overview
Description
Synthesis Analysis
The synthesis of 5-Ethoxyindole derivatives and related compounds often involves complex organic reactions, leveraging the reactivity of indole's nitrogen and aromatic system. For example, the synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid represents a multi-step process starting from 1-azido-4-ethoxybenzene, demonstrating the intricate steps required to introduce ethoxy and other functional groups onto the indole or related structures (Pokhodylo & Obushak, 2022).
Molecular Structure Analysis
Indole derivatives, including 5-Ethoxyindole, exhibit a range of molecular conformations and electronic distributions due to their heterocyclic nature and substituent effects. The study of 5-methoxyindole, a close analogue, through rotational spectroscopy, reveals insights into its conformational preferences and electronic structure, which can be extrapolated to understand 5-Ethoxyindole's characteristics (Brand et al., 2010).
Chemical Reactions and Properties
5-Ethoxyindole's chemical behavior is influenced by the ethoxy group's electronic effects on the indole core. For instance, the presence of an ethoxycarbonyl group can significantly impact the reactivity of indole derivatives in substitution reactions, as demonstrated in studies on 2-ethoxycarbonyl-5-aryl-indoles (Ish et al., 2012).
Scientific Research Applications
Radical Cation Production in Photolysis : 5-Ethoxyindole has been studied in the context of photochemistry, specifically in the formation of radical cations during the flash photolysis of 5-m-ethoxy-1-m-ethylindole, which shares similarities with 5-Ethoxyindole. This study sheds light on the absorption spectra and transient formation mechanisms related to these compounds (Kuntz, 1986).
Neuropharmacology : Research has been conducted on the effect of 5-Hydroxyindole, a compound structurally similar to 5-Ethoxyindole, on serotonin (5-HT)3 receptor function, which is relevant to understanding the neuropharmacological effects of related indoles (Yang et al., 2003).
Pineal Gland Research : 5-Methoxyindoles, a category that includes 5-Ethoxyindole, have been studied for their effects on the sexual axis, particularly in relation to the pineal gland and reproductive system (Pévet, 1983).
Molecular Pharmacology : The specific structure-activity relationship of 5-Hydroxytryptamine and related indoles, including 5-Ethoxyindole, has been analyzed to understand their pharmacological specificity (Berridge, 1972).
Effects on Nicotinic Receptors : Studies have shown that 5-Hydroxyindole can potentiate responses mediated by alpha 7 nicotinic acetylcholine receptors, indicating potential neuropharmacological applications (Zwart et al., 2002).
Protein/Peptide Secretion in Pineal Gland : The influence of various 5-methoxyindoles on protein and peptide secretion in the pineal gland has been investigated, highlighting the complex regulation of these processes (Haldar-Misra & Pévet, 2004).
Serotonergic Damage Detection : 5-Hydroxyindoleacetic acid, a metabolite of serotonin and structurally related to 5-Ethoxyindole, has been used to detect serotonergic damage in the CNS, indicating potential applications in neurological research (Ricaurte et al., 1988).
Safety And Hazards
properties
IUPAC Name |
5-ethoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKPDICCMASELW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406438 | |
Record name | 5-Ethoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxyindole | |
CAS RN |
10501-17-4 | |
Record name | 5-Ethoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Ethoxy-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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